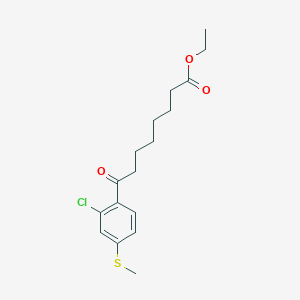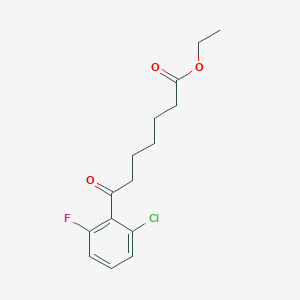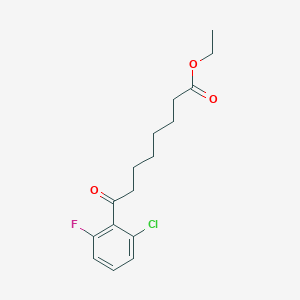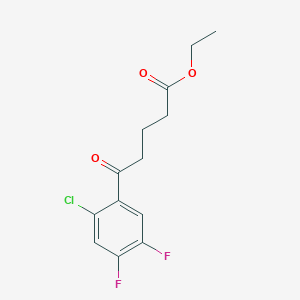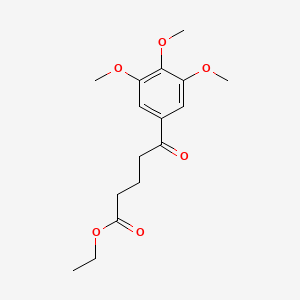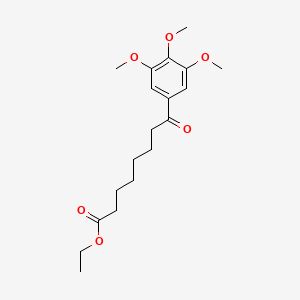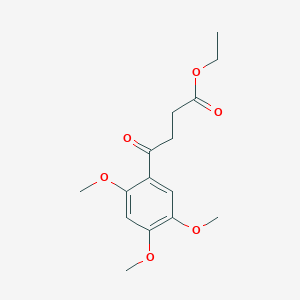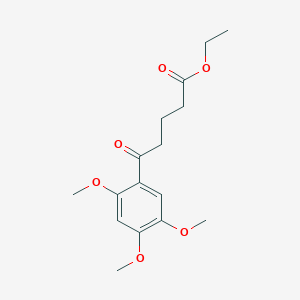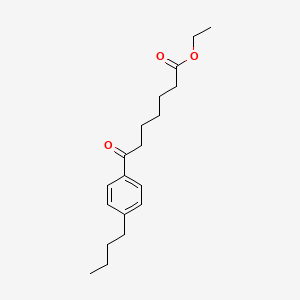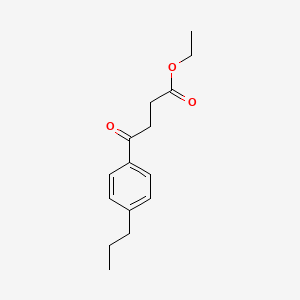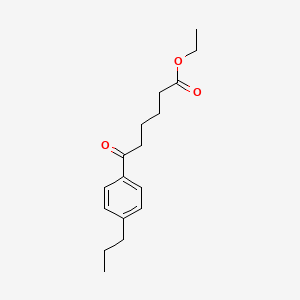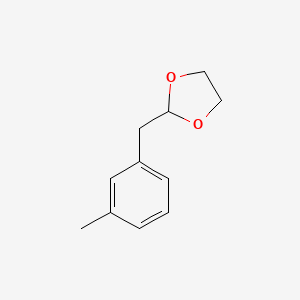
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene” is a complex organic compound. It’s related to the compound “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” which is used as a reactant in various chemical reactions . It’s also related to the compound “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” which has a molecular formula of C18H20O3 .
Synthesis Analysis
The synthesis of such compounds often involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The process can be catalyzed by a Brönsted or a Lewis acid .
Molecular Structure Analysis
The molecular structure of related compounds like “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” consists of a dioxolane ring attached to a phenyl group . The molecules of this compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .
Chemical Reactions Analysis
Compounds with a dioxolane ring are known to participate in various chemical reactions. For instance, they can be used as a reagent in Wittig olefinations with the introduction of a 1,3-dioxolane moiety . They can also be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” include a melting point of 193-195 °C, solubility in water at 20°C, and sensitivity to hygroscopic conditions .
Wissenschaftliche Forschungsanwendungen
Wittig-Olefinierungen
Diese Verbindung wird als Reagenz für Wittig-Olefinierungen verwendet, wobei ein 1,3-Dioxolan-Rest eingeführt wird . Die Wittig-Olefinierung ist eine gängige Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen.
Herstellung von Fluoreszenz-Sonden
Es wird als Reaktant für die Herstellung einer ratiometrischen Fluoreszenz-Sonde zur spezifischen Detektion von Cystein gegenüber Homocystein und Glutathion verwendet . Dies ist besonders nützlich in der Biochemie und medizinischen Forschung, wo die präzise Detektion dieser Verbindungen entscheidend ist.
Synthese von KN-93
Diese Verbindung wird für die mikrowellengestützte Synthese von KN-93 verwendet, einem Inhibitor der Calmodulin-Kinase II . Calmodulin-Kinase II ist ein Enzym, das an einer Reihe von Krankheiten beteiligt ist, darunter Herzerkrankungen und neurologische Störungen.
Herstellung von fluorierten Spirobenzofuran-Piperidinen
Es wird zur Herstellung von fluorierten Spirobenzofuran-Piperidinen verwendet, die als s1-Rezeptorliganden wirken . Diese Liganden haben potenzielle Anwendungen bei der Behandlung von Schmerzen, Krebs und Erkrankungen des zentralen Nervensystems.
Synthese von Antitumor-Wirkstoffen
Diese Verbindung wird bei der Synthese von Antitumor-Wirkstoffen verwendet . Die Entwicklung neuer Antitumor-Wirkstoffe ist ein kritischer Bereich der Forschung im Kampf gegen Krebs.
Herstellung von Indol-Derivaten
Es wird bei der regioselektiven Herstellung von Indol-Derivaten über Rhodium-katalysierte Domino-Hydroformylierung/Indolisierung verwendet . Indol-Derivate haben eine große Bandbreite an Anwendungen in der medizinischen Chemie und der Arzneimittelforschung.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGINAYEIKNFHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645881 |
Source


|
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-51-8 |
Source


|
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

